molecular formula C16H22O3 B1373306 4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951893-41-7

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No.: B1373306
CAS No.: 951893-41-7
M. Wt: 262.34 g/mol
InChI Key: UHRHQEDZAQNGKZ-UHFFFAOYSA-N
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Description

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound with a complex structure that includes a butylphenyl group and a dimethyl-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of butylbenzene with an appropriate acyl chloride, followed by subsequent reactions to introduce the dimethyl-oxobutanoic acid group. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Butylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the oxobutanoic acid moiety.

    4-Butylphenylacetic acid: Contains an acetic acid group instead of the oxobutanoic acid group.

    4-Butylphenylpropanoic acid: Contains a propanoic acid group instead of the oxobutanoic acid group.

Uniqueness

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-4-5-6-12-7-9-13(10-8-12)14(17)11-16(2,3)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRHQEDZAQNGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246731
Record name 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-41-7
Record name 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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